molecular formula C8H14O B079365 Ethanone, 1-(1-methylcyclopentyl)- CAS No. 13388-93-7

Ethanone, 1-(1-methylcyclopentyl)-

Cat. No. B079365
CAS RN: 13388-93-7
M. Wt: 126.2 g/mol
InChI Key: WUVVPVWGXABHFP-UHFFFAOYSA-N
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Description

“Ethanone, 1-(1-methylcyclopentyl)-” is a chemical compound with the molecular formula C8H14O . It is also known by other names such as 1-(1-Methylcyclopentyl)ethanone and 1-(1-Methyl-cyclopentyl)-ethanone .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(1-methylcyclopentyl)-” consists of a carbonyl group (C=O) attached to a methyl group (CH3) and a 1-methylcyclopentyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“Ethanone, 1-(1-methylcyclopentyl)-” has a molecular weight of 126.196 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 167.3±8.0 °C at 760 mmHg, and a flash point of 56.0±6.1 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its logP value, a measure of its lipophilicity, is 1.88 .

Scientific Research Applications

  • Anticholinesterase Activity : A study synthesized various tetrazole derivatives, including Ethanone derivatives, to investigate their anticholinesterase activities. Certain derivatives demonstrated inhibitory effects on acetylcholinesterase, which could have implications for treating conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014).

  • Antimicrobial Properties : A research synthesized and tested the antimicrobial activity of Ethanone derivatives. The compounds were evaluated against various bacteria, suggesting potential use in developing new antimicrobial agents (Atul K. Wanjari, 2020).

  • Photochemical Studies : The photochemistry of Ethanone derivatives was explored in a study focusing on adamantylacetophenones. The research provided insights into the photostability and reaction mechanisms of these compounds, which can be critical for understanding their behavior in various applications (T. Y. Fu et al., 1998).

  • Antimicrobial and Docking Studies : Ethanone derivatives were designed and synthesized, then subjected to docking studies against proteins and evaluated for antimicrobial activities. Some compounds showed broad-spectrum antibacterial and antifungal properties, suggesting their potential in pharmaceutical applications (U. K. Bhadraiah et al., 2020).

  • Solubility Measurement : The solubility of Ethanone derivatives in different solutions was measured, providing essential data for understanding their physical properties and potential applications in various formulations (Yonghong Hu et al., 2010).

  • Antibacterial Synthesis : A study focused on synthesizing Ethanone derivatives as new antibacterial agents. The compounds were evaluated for their antibacterial activity, contributing to the ongoing search for new and effective antimicrobials (Setti S. Chinnayya et al., 2022).

properties

IUPAC Name

1-(1-methylcyclopentyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(9)8(2)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVPVWGXABHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339700
Record name Ethanone, 1-(1-methylcyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(1-methylcyclopentyl)-

CAS RN

13388-93-7
Record name Ethanone, 1-(1-methylcyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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